molecular formula C10H14 B14481288 Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- CAS No. 67892-64-2

Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-

Katalognummer: B14481288
CAS-Nummer: 67892-64-2
Molekulargewicht: 134.22 g/mol
InChI-Schlüssel: DXXZSRMJEPCEFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[221]hept-2-ene, 6-ethenyl-2-methyl- is a bicyclic compound with a unique structure that includes a norbornene framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method is the reaction of cyclopentadiene with a suitable alkene under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the compound.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of diols or other oxygenated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-
  • Bicyclo[2.2.1]hept-2-ene, 2-methyl-
  • Norbornene
  • Norbornadiene

Uniqueness

Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.

Eigenschaften

CAS-Nummer

67892-64-2

Molekularformel

C10H14

Molekulargewicht

134.22 g/mol

IUPAC-Name

6-ethenyl-2-methylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H14/c1-3-9-5-8-4-7(2)10(9)6-8/h3-4,8-10H,1,5-6H2,2H3

InChI-Schlüssel

DXXZSRMJEPCEFS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2CC(C1C2)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.